3-(5-环己基-1,2,4-恶二唑-3-基)苯胺

描述

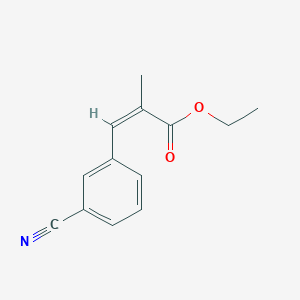

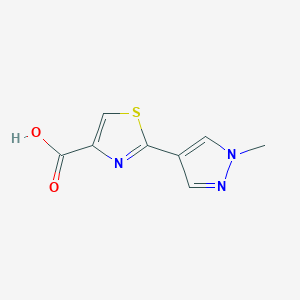

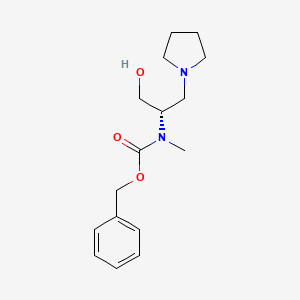

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.科学研究应用

药物研究:抗癌特性

恶二唑类化合物,包括该化合物中发现的1,2,4-区域异构体,因其在抗癌治疗中的潜力而备受关注。恶二唑环的存在可以抑制癌细胞的生长和增殖。 研究表明,某些恶二唑衍生物对多种癌细胞系表现出显著的细胞毒活性,使其成为开发新型抗癌药物的有希望的候选者 .

材料科学:高能材料

恶二唑部分以其高能量特性而闻名,这得益于其良好的氧平衡和正的形成热。 这使得像“3-(5-环己基-1,2,4-恶二唑-3-基)苯胺”这样的化合物适合于研究可用于推进剂或炸药中的高能材料,在这些材料中,受控能量释放至关重要 .

药物化学:血管扩张作用

一些恶二唑衍生物因其血管扩张作用而被研究,这在治疗心血管疾病方面可能是有益的。 这些化合物可以诱导血管平滑肌松弛,有可能为高血压和其他相关疾病带来新的治疗方法 .

神经药理学:抗惊厥活性

恶二唑类的结构框架与抗惊厥活性有关。 研究人员正在探索恶二唑类衍生物,例如该化合物,它们可能作用于中枢神经系统以防止癫痫发作,为抗癫痫药物开发提供了一条新的途径 .

内分泌学:抗糖尿病潜力

恶二唑衍生物在糖尿病治疗方面显示出希望。 它们通过多种机制调节血糖水平的能力,包括抑制参与葡萄糖代谢的酶,使其成为抗糖尿病药物研究的有趣目标 .

抗菌应用:抗菌和抗真菌活性

该化合物在开发新型抗菌剂方面具有潜在的应用。 研究表明,恶二唑衍生物可以表现出对金黄色葡萄球菌和大肠杆菌等菌株的抗菌活性,以及对炭疽菌等病原体的抗真菌活性 .

农药研究:杀虫剂开发

由于其抗菌特性,恶二唑衍生物也正在被研究用于农用化学品作为杀虫剂。 它们抑制有害真菌和细菌生长的能力可以被利用来保护农作物并提高农业产量 .

化学合成:有机合成中间体

像“3-(5-环己基-1,2,4-恶二唑-3-基)苯胺”这样的化合物是有机合成中的宝贵中间体。 它们可以用来构建更复杂的分子,这些分子在药物化学和材料科学中有着广泛的应用 .

作用机制

Target of Action

The primary targets of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . .

Biochemical Pathways

Oxadiazoles have shown a wide range of applications, including pharmaceuticals and energetic materials . The specific pathways and downstream effects influenced by this compound require further investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are not well-studied. The compound’s impact on bioavailability is also unknown. It is recommended to store the compound at -20°C for maximum recovery .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound at -20°C for maximum recovery .

生化分析

Biochemical Properties

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with oxidoreductase enzymes, such as the 1XDQ protein, where it binds to the active site and influences the enzyme’s activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency. Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has demonstrated antimicrobial properties by interacting with bacterial and fungal proteins, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling proteins, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can alter gene expression patterns and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s oxadiazole ring is crucial for its binding affinity to enzymes and proteins. It can act as an enzyme inhibitor by occupying the active site and preventing substrate access, thereby reducing the enzyme’s activity . Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can lead to sustained changes in cellular function, particularly in terms of enhanced oxidative stress response and altered metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic effects have been observed, including cellular damage and impaired organ function. These adverse effects are likely due to the compound’s interaction with critical cellular pathways, leading to dysregulation and toxicity. Therefore, careful dosage optimization is essential for its potential therapeutic use.

Metabolic Pathways

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can affect the levels of key metabolites, such as reactive oxygen species (ROS) and ATP, thereby modulating cellular energy balance and redox state.

Transport and Distribution

Within cells and tissues, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for lipid membranes, which enable it to accumulate in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and regulatory proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline in these compartments allows it to modulate cellular processes such as energy production, protein folding, and stress responses.

属性

IUPAC Name |

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFWBCAIFGIAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)